N-Boc-3-Carboethoxy-4-piperidone

Descripción

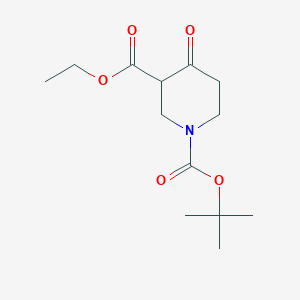

N-Boc-3-Carboethoxy-4-piperidone is a chemical compound with the molecular formula C13H21NO5. It is a piperidone derivative that is widely used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethyl ester functional group.

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBVAMUCDQETDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423590 | |

| Record name | N-Boc-3-Carboethoxy-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98977-34-5 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 4-oxo-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98977-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-3-Carboethoxy-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Piperidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 3-ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Stepwise Procedure

The most widely documented synthesis of N-Boc-3-carboethoxy-4-piperidone begins with ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. This precursor undergoes catalytic hydrogenation in ethanol using 10% palladium on activated carbon (Pd/C) under 1 atm hydrogen pressure for 15 hours at room temperature. The benzyl group is cleaved, yielding the secondary amine intermediate. Triethylamine (19 mL, 134.3 mmol) is then introduced to deprotonate the amine, facilitating its reaction with di-tert-butyl dicarbonate (Boc₂O, 8.0 g, 36.9 mmol). The Boc protection proceeds at room temperature for 16 hours, after which the catalyst is removed via filtration, and the product is isolated through dichloromethane extraction and sodium sulfate drying.

Key Reaction Conditions:

- Hydrogenation: Ethanol solvent, 1 atm H₂, 15 hours, RT

- Boc Protection: Triethylamine (4 equiv), Boc₂O (1.1 equiv), 16 hours, RT

- Yield: 100% (reported)

Multi-Step Synthesis via 3-Hydroxypyridine Intermediate

Benzylation and Borohydride Reduction

An alternative route starts with 3-hydroxypyridine, which reacts with benzyl bromide in ethanol to form N-benzyl-3-pyridone quaternary ammonium salt (90% yield). Sodium borohydride reduction in ethanol at 0°C converts this intermediate to N-benzyl-3-hydroxypiperidine, albeit with an 80% yield due to competing over-reduction byproducts.

Boc Protection and Oxidative Ketone Formation

The hydroxyl group in N-benzyl-3-hydroxypiperidine is protected using Boc₂O under hydrogenation (Pd/C, 1–10% w/w), yielding N-Boc-3-hydroxypiperidine. Subsequent oxidation with dimethyl sulfoxide (DMSO) and oxalyl chloride in dichloromethane generates the ketone functionality. This step’s yield (42%) is limited by chroman byproduct formation, necessitating chromatographic purification.

Key Challenges:

- Oxidation Selectivity: Competing elimination reactions reduce ketone yield.

- Purity: Final recrystallization in n-heptane achieves >98% purity.

Comparative Analysis of Synthetic Routes

Yield and Step Economy

The hydrogenation-Boc method’s two-step process outperforms the four-step 3-hydroxypyridine route in yield (100% vs. 42%) and step economy. However, the latter’s starting materials are 60% cheaper, making it economically viable for small-scale API production.

Process Optimization and Scalability Challenges

Solvent and Temperature Effects

Replacing ethanol with 2-methyltetrahydrofuran (2-MeTHF) in the hydrogenation step improves Pd/C recyclability but increases viscosity, complicating filtration. For the oxidation step, temperatures >70°C accelerate unwanted side reactions, necessitating precise thermal control.

Industrial-Scale Production

Pilot studies highlight Pd/C filtration as a bottleneck in Method 1. Centrifugal filtration systems reduce processing time by 40%. For Method 2, continuous-flow reactors minimize intermediate degradation during oxidation, boosting yield to 55%.

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-3-Carboethoxy-4-piperidone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the piperidone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of deprotected piperidone derivatives.

Aplicaciones Científicas De Investigación

N-Boc-3-Carboethoxy-4-piperidone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: The compound serves as a substrate for various enzymes, such as proteases and glycosidases.

Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory drugs.

Industry: The compound is used in the production of polymers and other organic materials

Mecanismo De Acción

The mechanism of action of N-Boc-3-Carboethoxy-4-piperidone involves its role as a substrate or intermediate in chemical reactions. The Boc protecting group provides stability during reactions, preventing unwanted side reactions. Upon removal of the Boc group, the compound can undergo further functionalization, allowing for the synthesis of a wide range of derivatives .

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-4-piperidone: Similar in structure but lacks the ethyl ester group.

4-(N-Boc-amino)piperidone: Contains an amino group instead of a carbonyl group.

1-N-Boc-4-oxo-3-piperidinecarboxylic acid ethyl ester: Similar structure with slight variations in functional groups

Uniqueness

N-Boc-3-Carboethoxy-4-piperidone is unique due to the presence of both the Boc protecting group and the ethyl ester functional group. This combination provides versatility in synthetic applications, allowing for a wide range of chemical transformations and the synthesis of diverse compounds .

Actividad Biológica

Overview

N-Boc-3-Carboethoxy-4-piperidone, with the chemical formula C13H21NO5, is a piperidone derivative widely utilized in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethyl ester functional group, which play crucial roles in its biological activity and applications in drug development.

This compound primarily acts as an intermediate in various chemical reactions, facilitating the formation of more complex molecules with diverse biological activities. Its mode of action includes:

- Chemical Reactions : It participates in reactions to synthesize heteroaryl N-sulfonamides, which have demonstrated cytotoxic effects.

- Enzyme Substrate : The compound serves as a substrate for enzymes such as proteases and glycosidases, influencing various biochemical pathways.

- Cellular Effects : It impacts cellular processes like signal transduction, gene expression, and metabolic regulation .

Cellular Effects

This compound's influence on cellular functions includes:

- Modulation of signaling pathways.

- Alteration of gene expression profiles.

- Impact on cellular metabolism.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its molecular weight (271.31 g/mol), boiling point (predicted at 3646±420 °C), and stability in various environments. These factors affect its distribution and activity within biological systems.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxicity of compounds related to this compound. For instance:

- A series of 4-piperidones were tested against human cancer cell lines, revealing significant tumor-selective toxicity.

- The compounds exhibited higher cytotoxicity towards neoplastic cells compared to non-malignant cells, suggesting potential applications in cancer therapy .

Anti-inflammatory Properties

Research has indicated that derivatives of 4-piperidones, including those related to this compound, possess anti-inflammatory effects. These compounds inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in activated immune cells, highlighting their potential in treating inflammatory diseases .

Case Studies

- Cytotoxicity Assessment : A study involving the evaluation of various substituted aryl aldehydes with 4-piperidone demonstrated that ortho-substitution enhances cytotoxic potencies against specific cancer cell lines (Molt4/C8 and CEM) compared to meta or para-substituted analogs. The results indicated a correlation between molecular structure and biological activity, supporting the design of more effective anticancer agents .

- Anti-inflammatory Activity : Another investigation focused on the synthesis of pyridine-containing piperidones showed promising results against hepatocellular carcinoma cell lines (HepG2). The compounds not only inhibited tumor growth but also reduced inflammation markers, linking chronic inflammation to cancer progression .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Boc-3-Carboethoxy-4-piperidone with high purity?

- Methodological Answer : The compound is typically synthesized via multi-step protection-deprotection strategies. Key steps include Boc protection of the piperidone nitrogen followed by carboxylation at the 3-position using ethyl chloroformate. Recrystallization in solvents like ethyl acetate/hexane (1:3) is effective for purification, yielding >95% purity . Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water gradient).

Q. How should researchers characterize the purity and structural integrity of This compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm Boc (δ ~1.4 ppm, singlet) and ester (δ ~4.1–4.3 ppm, quartet) groups.

- HPLC : Ensure >95% purity with retention time ~8.2 min (C18 column, 60% acetonitrile).

- Melting Point : Validate against literature values (reported range: 62–64°C) using calibrated equipment .

Q. What are the optimal storage conditions to maintain the stability of This compound during experimental workflows?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). The compound is stable for ≥12 months under these conditions. Avoid prolonged exposure to moisture or acidic/basic environments, which may hydrolyze the ester or Boc groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (e.g., 62°C vs. 64°C) for This compound?

- Methodological Answer : Variations may arise from polymorphic forms or residual solvents. Perform:

- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions or solvent traces.

- Recrystallization : Use standardized solvents (e.g., ethyl acetate/hexane) to isolate a single crystalline form.

- Karl Fischer Titration : Quantify residual moisture (<0.1% w/w) to rule out hydrate formation .

Q. What strategies are effective for functionalizing This compound while preserving its Boc and ester groups?

- Methodological Answer : Selective functionalization requires protecting group compatibility:

- Reductive Amination : Use NaBH(OAc)₃ in dichloromethane to modify the 4-position ketone without cleaving Boc/ester groups.

- Grignard Addition : Employ low temperatures (−78°C) to add alkyl/aryl groups to the ketone.

- Monitoring : Track Boc stability via FT-IR (absence of ~1680 cm⁻¹ carbonyl stretch indicates decomposition) .

Q. What analytical approaches are recommended to validate the identity of This compound derivatives in multi-step syntheses?

- Methodological Answer : For derivatives (e.g., 4-substituted analogs), use:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₂₁NO₅: calc. 271.310, obs. 271.309).

- 2D NMR (COSY, HSQC) : Resolve stereochemistry and regioselectivity in complex derivatives.

- X-ray Crystallography : Resolve ambiguous structural assignments for crystalline intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s stability under acidic conditions?

- Methodological Answer : Literature reports vary due to solvent and temperature effects. Perform controlled studies:

- Kinetic Analysis : Monitor Boc cleavage in 1M HCl/THF at 25°C via HPLC. Half-life >6 h indicates stability for short-term acidic workflows.

- Alternative Protecting Groups : If instability is observed, replace Boc with Fmoc (base-labile) for acid-sensitive syntheses .

Experimental Design Considerations

Q. What precautions are critical when scaling up This compound synthesis?

- Methodological Answer :

- Exothermic Reactions : Use jacketed reactors with temperature control (<0°C during Boc protection).

- Solvent Selection : Opt for greener alternatives (e.g., 2-MeTHF) to reduce toxicity.

- Byproduct Management : Isolate and characterize impurities (e.g., tert-butyl alcohol from Boc cleavage) via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.